molecular formula C15H13F3N4O2 B15115575 N-[1-(pyrazin-2-yl)azetidin-3-yl]-3-(trifluoromethoxy)benzamide

N-[1-(pyrazin-2-yl)azetidin-3-yl]-3-(trifluoromethoxy)benzamide

Cat. No.: B15115575
M. Wt: 338.28 g/mol
InChI Key: LHFSWEHLFVCTRY-UHFFFAOYSA-N
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Description

N-[1-(pyrazin-2-yl)azetidin-3-yl]-3-(trifluoromethoxy)benzamide is a synthetic organic compound that features a pyrazine ring, an azetidine ring, and a trifluoromethoxy-substituted benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(pyrazin-2-yl)azetidin-3-yl]-3-(trifluoromethoxy)benzamide typically involves multi-step organic reactions. One common route includes the formation of the azetidine ring followed by the introduction of the pyrazine and benzamide groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The final step usually involves the coupling of the azetidine intermediate with the trifluoromethoxybenzoyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(pyrazin-2-yl)azetidin-3-yl]-3-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the pyrazine or azetidine rings.

    Reduction: Reduced forms of the benzamide or pyrazine rings.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

N-[1-(pyrazin-2-yl)azetidin-3-yl]-3-(trifluoromethoxy)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(pyrazin-2-yl)azetidin-3-yl]-3-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(pyrazin-2-yl)azetidin-3-yl]-3-(trifluoromethoxy)benzamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly interesting for medicinal chemistry applications where such modifications can enhance biological activity and selectivity.

Properties

Molecular Formula

C15H13F3N4O2

Molecular Weight

338.28 g/mol

IUPAC Name

N-(1-pyrazin-2-ylazetidin-3-yl)-3-(trifluoromethoxy)benzamide

InChI

InChI=1S/C15H13F3N4O2/c16-15(17,18)24-12-3-1-2-10(6-12)14(23)21-11-8-22(9-11)13-7-19-4-5-20-13/h1-7,11H,8-9H2,(H,21,23)

InChI Key

LHFSWEHLFVCTRY-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=NC=CN=C2)NC(=O)C3=CC(=CC=C3)OC(F)(F)F

Origin of Product

United States

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